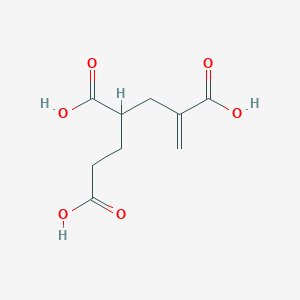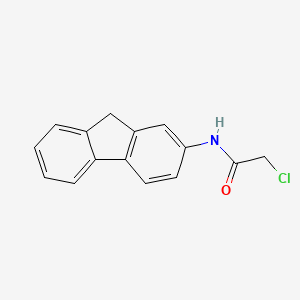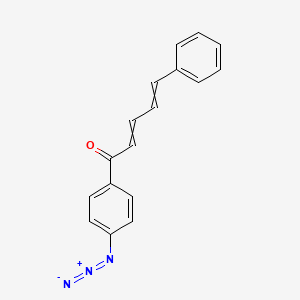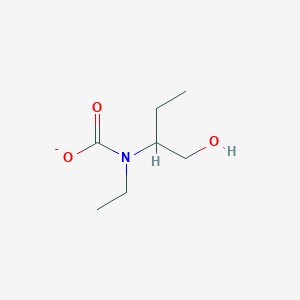![molecular formula C16H9NO2 B14650316 Spiro[2H-azirine-2,2'-[2H]indene]-1',3'-dione, 3-phenyl- CAS No. 53919-51-0](/img/structure/B14650316.png)
Spiro[2H-azirine-2,2'-[2H]indene]-1',3'-dione, 3-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[2H-azirine-2,2’-[2H]indene]-1’,3’-dione, 3-phenyl- is a heterocyclic compound that features a spirocyclic structure, incorporating both azirine and indene moieties. Azirines are three-membered nitrogen-containing rings known for their high reactivity due to ring strain. The spirocyclic structure adds further complexity and potential reactivity to the molecule, making it an interesting subject for chemical research.
Vorbereitungsmethoden
The synthesis of Spiro[2H-azirine-2,2’-[2H]indene]-1’,3’-dione, 3-phenyl- can be achieved through several methods:
Neber Approach: This classical method involves the rearrangement of β-ketoxime-1H-tetrazoles using Lewis acid catalysis (e.g., AlCl3 or ZnBr2) to form the azirine ring.
Decomposition of Vinyl Azides: Thermolysis or photolysis of vinyl azides can lead to the formation of azirines.
Ring Contraction of Isoxazoles: This method involves the contraction of isoxazole derivatives to form the azirine ring.
Oxidative Cyclization of Enamine Precursors: Enamine derivatives can undergo oxidative cyclization to form azirines.
Radical Addition/Cyclization of Alkynes: This method involves the radical addition and subsequent cyclization of alkynes to form azirines.
Analyse Chemischer Reaktionen
Spiro[2H-azirine-2,2’-[2H]indene]-1’,3’-dione, 3-phenyl- undergoes various types of chemical reactions due to its highly strained ring structure:
Nucleophilic Addition: The azirine ring can act as an electrophile, undergoing nucleophilic addition reactions.
Electrophilic Addition: The compound can also act as a nucleophile, participating in electrophilic addition reactions.
Cycloaddition Reactions: The azirine ring can participate in cycloaddition reactions, forming larger heterocyclic structures.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various products.
Common reagents used in these reactions include Lewis acids, oxidizing agents, and reducing agents. The major products formed from these reactions are often larger heterocyclic compounds, such as indoles, pyrroles, and oxazoles .
Wissenschaftliche Forschungsanwendungen
Spiro[2H-azirine-2,2’-[2H]indene]-1’,3’-dione, 3-phenyl- has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Spiro[2H-azirine-2,2’-[2H]indene]-1’,3’-dione, 3-phenyl- involves its high reactivity due to ring strain. The azirine ring can act as both a nucleophile and an electrophile, participating in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
Spiro[2H-azirine-2,2’-[2H]indene]-1’,3’-dione, 3-phenyl- can be compared with other azirine derivatives, such as:
Azirinomycin: An antibiotic with a similar azirine ring structure.
Dysidazirines: Antimicrobial compounds containing azirine rings.
Antazirine: An antifungal compound with an azirine ring.
Azirinyl-2’-deoxyuridine: An antiviral compound containing an azirine ring.
The uniqueness of Spiro[2H-azirine-2,2’-[2H]indene]-1’,3’-dione, 3-phenyl- lies in its spirocyclic structure, which adds further reactivity and potential for chemical transformations compared to other azirine derivatives .
Eigenschaften
CAS-Nummer |
53919-51-0 |
|---|---|
Molekularformel |
C16H9NO2 |
Molekulargewicht |
247.25 g/mol |
IUPAC-Name |
3-phenylspiro[azirine-2,2'-indene]-1',3'-dione |
InChI |
InChI=1S/C16H9NO2/c18-14-11-8-4-5-9-12(11)15(19)16(14)13(17-16)10-6-2-1-3-7-10/h1-9H |
InChI-Schlüssel |
PUESLODCNMDDIZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC23C(=O)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Oxaspiro[4.5]decan-2-ol](/img/structure/B14650242.png)



![4-[(4-Hydroxy-3,5-dinitrophenyl)methyl]-2,6-dinitrophenol](/img/structure/B14650263.png)





![Bromo[(pentafluorophenyl)methyl]mercury](/img/structure/B14650282.png)

![1-[(1Z,4Z,6Z)-3H-3-Benzazonin-3-yl]ethan-1-one](/img/structure/B14650288.png)
